Ethyl(1-phenylbutan-2-yl)amine

Catalog No.
S649919
CAS No.
119486-07-6
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl(1-phenylbutan-2-yl)amine

CAS Number

119486-07-6

Product Name

Ethyl(1-phenylbutan-2-yl)amine

IUPAC Name

N-ethyl-1-phenylbutan-2-amine

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-3-12(13-4-2)10-11-8-6-5-7-9-11/h5-9,12-13H,3-4,10H2,1-2H3

InChI Key

KHWYSUBVXWWBRB-UHFFFAOYSA-N

SMILES

CCC(CC1=CC=CC=C1)NCC

Synonyms

N,alpha-DEPEA, N,alpha-diethylphenethylamine, N,alpha-diethylphenylethylamine

Canonical SMILES

CCC(CC1=CC=CC=C1)NCC

Chemical Classification

Ethyl(1-phenylbutan-2-yl)amine, also known as N-Ethyl-1-phenylbutan-2-amine or N,α-Diethylphenethylamine, is a chemical compound belonging to the phenethylamine class. This class encompasses various molecules with diverse biological effects, including some well-known stimulants like amphetamine PubChem: .

Potential Applications

  • Understanding Neuronal Function: Research on other phenethylamines has provided valuable insights into the workings of the nervous system. Ethyl(1-phenylbutan-2-yl)amine could potentially be used as a tool to study the mechanisms of neurotransmitter release and receptor activation to understand nervous system function in a more nuanced way.
  • Development of New Therapeutics: The development of medications for various neurological and psychological conditions often involves exploring molecules related to known neurotransmitters. Given the structural similarities, Ethyl(1-phenylbutan-2-yl)amine could be a starting point for the design and synthesis of novel therapeutic agents.

Ethyl(1-phenylbutan-2-yl)amine is an organic compound with the chemical formula C12H19NC_{12}H_{19}N and a molecular weight of approximately 191.29 g/mol. This compound features a phenyl group attached to a butan-2-yl chain, which is further substituted by an ethyl group at the nitrogen atom. Its structure can be represented as follows:

text
CH2Ph | CH3-CH-CH2-NH-Et

The compound falls under the category of amines and is characterized by its aliphatic and aromatic components, which contribute to its unique chemical properties.

The mechanism of action of N-EAPB is not fully elucidated, but research suggests it may act as a stimulant by increasing the levels of the neurotransmitters dopamine and norepinephrine in the brain []. These neurotransmitters are involved in regulating mood, alertness, and cognition [].

N-EAPB is a psychoactive compound and can produce a variety of effects, including stimulation, euphoria, increased alertness, and hallucinations []. Due to its psychoactive properties, N-EAPB is considered a drug of abuse and is illegal to possess in many countries [].

The potential risks associated with N-EAPB use include addiction, anxiety, paranoia, heart problems, and seizures []. The limited research available suggests N-EAPB may be less potent than other stimulants like amphetamine, but the full spectrum of its effects and safety profile is not well understood [].

Typical of amines. Some notable reactions include:

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